(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
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Overview
Description
(Z)-N’-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a methoxybenzylidene group and a tetrahydrocyclopenta[c]pyrazole core, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the initial rate-limiting steps of melanin synthesis, making it a potent pharmacological target for the treatment of melanin overproduction .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . It exhibits a greater inhibitory effect and potency than kojic acid, a widely-known tyrosinase inhibitor . The compound’s interaction with tyrosinase is based on in silico docking simulation, where it showed a greater binding affinity than kojic acid .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting tyrosinase . Melanogenesis is a complex biochemical process that includes melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized . By inhibiting tyrosinase, the compound suppresses melanin production .
Result of Action
The compound’s action results in the suppression of melanin production via the inhibition of tyrosinase activity . This leads to a reduction in melanin content, as demonstrated in B16F10 melanoma cells . Therefore, it could potentially be used as a therapeutic agent for preventing melanogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the 3-methoxybenzaldehyde derivative, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with cyclopentanone under acidic conditions to yield the tetrahydrocyclopenta[c]pyrazole core. Finally, the carbohydrazide group is introduced through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (Z)-N’-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of (Z)-N’-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide lies in its specific structural features, such as the methoxybenzylidene group and the tetrahydrocyclopenta[c]pyrazole core. These features confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-11-5-2-4-10(8-11)9-16-19-15(20)14-12-6-3-7-13(12)17-18-14/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSPJHVGNJQLA-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=NNC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC(=O)C2=NNC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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